3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
CAS No.: 1556129-05-5
Cat. No.: VC7331660
Molecular Formula: C6H8ClN3
Molecular Weight: 157.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1556129-05-5 |
|---|---|
| Molecular Formula | C6H8ClN3 |
| Molecular Weight | 157.6 |
| IUPAC Name | 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C6H8ClN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2 |
| Standard InChI Key | NHEZDGKCPIDYBH-UHFFFAOYSA-N |
| SMILES | C1CNC2=C(C=NN2C1)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound features a pyrazolo[1,5-a]pyrimidine backbone, where a pyrazole ring is fused to a partially saturated pyrimidine ring. The numbering system assigns position 3 to the chlorine substituent, while the 4H,5H,6H,7H designation indicates hydrogenation at positions 4–7 of the pyrimidine ring . This saturation introduces conformational flexibility, distinguishing it from fully aromatic analogs.
The molecular formula C₆H₈ClN₃ (molecular weight: 157.6 g/mol) and SMILES string C1CNC2=C(C=NN2C1)Cl highlight the bicyclic structure and chlorine placement . Computational studies predict a collision cross-section (CCS) of 129.0 Ų for the [M+H]+ adduct, suggesting moderate polarity and potential for membrane permeability .
Table 1: Predicted Collision Cross-Sections for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 158.048 | 129.0 |
| [M+Na]+ | 180.030 | 141.7 |
| [M+NH4]+ | 175.075 | 138.0 |
Synthetic Methodologies
Cyclocondensation and Chlorination Strategies
While no direct synthesis of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is documented, analogous routes for pyrazolo[1,5-a]pyrimidines involve cyclocondensation of 5-aminopyrazoles with β-diketones or malonate esters . For example, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions to form dihydroxy intermediates, which undergo chlorination with phosphorus oxychloride (POCl₃) to introduce chlorine substituents .
A modified approach could involve:
-
Cyclocondensation of 5-aminopyrazole with a cyclic ketone to form the saturated pyrimidine ring.
Biological Activity and Target Profiling
Table 2: Biological Activities of Related Compounds
| Compound | Target | IC₅₀ | Application |
|---|---|---|---|
| 3-Chloro-2-methyl analog | CDK2 | 89 nM | Anticancer |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2.8 nM | Asthma/COPD |
Applications in Drug Discovery
Scaffold for Selective Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine core’s adaptability allows for substitutions at positions 2, 3, and 7 to modulate selectivity. For instance, morpholine at C(7) enhances PI3Kδ isoform selectivity, as seen in compound CPL302253 (IC₅₀ = 2.8 nM) . The chlorine at C(3) in the target compound could similarly fine-tune binding kinetics for kinases like CDK2 or PI3Kδ.
Prodrug Development
Partial ring saturation improves metabolic stability compared to fully aromatic systems, making this compound a candidate for prodrug formulations. Hydrogenation reduces oxidative metabolism, potentially extending half-life in vivo .
Challenges and Future Directions
Synthetic Optimization
Current methods yield related compounds in 61–94% efficiency , but regioselective chlorination remains challenging. Advances in catalytic C–H functionalization could streamline synthesis .
In Vivo Profiling
While in silico models predict favorable ADMET properties, experimental validation is needed. Priority areas include:
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Plasma protein binding assays
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CYP450 inhibition screening
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Pharmacokinetic studies in rodent models
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